molecular formula C22H22O6 B13998515 2,2',2''-Methanetriyltris(4-methoxyphenol) CAS No. 68643-30-1

2,2',2''-Methanetriyltris(4-methoxyphenol)

Cat. No.: B13998515
CAS No.: 68643-30-1
M. Wt: 382.4 g/mol
InChI Key: GBTGXGSAOZATOI-UHFFFAOYSA-N
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Description

2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is an organic compound belonging to the phenol class It is characterized by the presence of multiple hydroxyl and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 4-methoxyphenol in the presence of a suitable catalyst, such as an acid or base.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For example, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis(2-hydroxy-5-methoxy-phenyl)methyl]-4-methoxy-phenol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

68643-30-1

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

2-[bis(2-hydroxy-5-methoxyphenyl)methyl]-4-methoxyphenol

InChI

InChI=1S/C22H22O6/c1-26-13-4-7-19(23)16(10-13)22(17-11-14(27-2)5-8-20(17)24)18-12-15(28-3)6-9-21(18)25/h4-12,22-25H,1-3H3

InChI Key

GBTGXGSAOZATOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(C2=C(C=CC(=C2)OC)O)C3=C(C=CC(=C3)OC)O

Origin of Product

United States

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